molecular formula C14H13NO5 B2493622 4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798512-23-8

4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2493622
CAS RN: 1798512-23-8
M. Wt: 275.26
InChI Key: LYFOQKRXDVQMRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds like "4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one" often involves complex reactions that leverage the reactivity of substrates like kojic acid derivatives, which are effective for constructing dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyran derivatives. These derivatives exhibit wide-ranging biological activities, making them important in medicinal chemistry (Borah, Dwivedi, & Chowhan, 2021).

Scientific Research Applications

Antibacterial and Antimicrobial Activities

Research on derivatives of azetidinone, such as those related to the specified compound, demonstrates promising antibacterial activities against various bacterial strains. The synthesis and characterization of azetidinone derivatives have shown that some compounds exhibit significant antibacterial properties, highlighting the potential of these molecules in the development of new antibacterial agents (Chopde, Meshram, & Pagadala, 2012). Furthermore, the therapeutic potential of compounds containing oxadiazole or furadiazole rings, which are structurally related to the specified compound, has been explored. These compounds have been found to exhibit a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties, underscoring their significance in pharmaceutical research (Siwach & Verma, 2020).

Catalytic Synthesis and Chemical Transformations

The specified compound and its derivatives are also of interest in catalytic synthesis and chemical transformations. Studies have shown the utility of furan derivatives in organic synthesis, where they serve as intermediates for constructing complex molecules. For example, the palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives has been employed to efficiently synthesize furan-3-carboxylic esters, illustrating the versatility of furan derivatives in synthetic organic chemistry (Gabriele et al., 2012). Another study focused on the regioselective condensation of alkylidenephosphoranes with bifunctionalized compounds, leading to the synthesis of fused O- and N-heterocycles, highlighting the synthetic potential of compounds with structures similar to the specified chemical (Abdou et al., 2005).

Antioxidant Properties

Chalcone derivatives incorporating furan-2-carbonyl groups have been synthesized and evaluated for their antioxidant properties. These studies indicate that certain derivatives exhibit potent antioxidant activities, suggesting the relevance of these compounds in developing therapeutic agents with antioxidant capabilities (Prabakaran, Manivarman, & Bharanidharan, 2021).

properties

IUPAC Name

4-[1-(furan-3-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-9-4-11(5-13(16)19-9)20-12-6-15(7-12)14(17)10-2-3-18-8-10/h2-5,8,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFOQKRXDVQMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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